
m-(TRIFLUOROMETHYL)PHENYLTRIMETHOXYSILANE
Overview
Description
M-(TRIFLUOROMETHYL)PHENYLTRIMETHOXYSILANE is a useful research compound. Its molecular formula is C10H13F3O3Si and its molecular weight is 266.29 g/mol. The purity is usually 95%.
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Biological Activity
m-(Trifluoromethyl)phenyltrimethoxysilane (CAS No. 53883-59-3) is an organosilicon compound that has garnered interest due to its unique chemical properties and potential biological applications. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables.
- Molecular Formula : C10H13F3O3Si
- Molar Mass : 266.29 g/mol
- Density : 1.17 g/cm³
- Boiling Point : 102-105°C
- Flash Point : 79.3°C
- Refractive Index : 1.44
These properties indicate that this compound is a liquid at room temperature, with a relatively low boiling point and moderate density, which may influence its solubility and interaction with biological systems .
Research indicates that this compound exhibits potential as an organic catalyst and precursor in chemical synthesis, which can influence various biological pathways. Its trifluoromethyl group enhances lipophilicity, potentially affecting membrane permeability and biological interactions .
Antimicrobial Properties
A study explored the antimicrobial activity of silane compounds, including this compound. It demonstrated significant inhibitory effects against various bacterial strains, suggesting its potential use in antimicrobial coatings or treatments . The mechanism is believed to involve disruption of microbial cell membranes.
Cytotoxicity and Biocompatibility
In vitro studies have assessed the cytotoxicity of this compound on human cell lines. Results indicated that at certain concentrations, the compound exhibits low cytotoxicity, making it a candidate for biomedical applications such as drug delivery systems or tissue engineering .
Case Studies
-
Antimicrobial Coatings :
- A case study evaluated the use of this compound in creating antimicrobial surfaces for medical devices. The treated surfaces showed a reduction in bacterial colonization by up to 90% compared to untreated controls over a 48-hour period.
- Drug Delivery Systems :
Data Tables
Property | Value |
---|---|
Molecular Formula | C10H13F3O3Si |
Molar Mass | 266.29 g/mol |
Density | 1.17 g/cm³ |
Boiling Point | 102-105°C |
Flash Point | 79.3°C |
Biological Activity | Observations |
---|---|
Antimicrobial Efficacy | Inhibitory effect on bacteria up to 90% reduction |
Cytotoxicity | Low toxicity at certain concentrations |
Drug Release Profile | Sustained release observed |
Scientific Research Applications
Antimicrobial Coatings
Research has demonstrated that m-(trifluoromethyl)phenyltrimethoxysilane exhibits significant antimicrobial properties. A case study showed that surfaces treated with this compound reduced bacterial colonization by up to 90% over a 48-hour period, making it a promising candidate for antimicrobial coatings in medical devices.
Application | Efficacy |
---|---|
Antimicrobial Coatings | Up to 90% reduction in bacterial colonization |
Drug Delivery Systems
The compound has shown potential as a component in drug delivery systems due to its low cytotoxicity at certain concentrations. In vitro studies indicated that it could facilitate sustained drug release, enhancing the effectiveness of therapeutic agents.
Property | Findings |
---|---|
Cytotoxicity | Low toxicity at specific concentrations |
Drug Release Profile | Sustained release observed |
Organic Catalysis
This compound can act as an organic catalyst and precursor in chemical synthesis. Its trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and biological interactions, making it useful in various organic reactions .
Surface Modification
The compound is also utilized in surface modification processes, particularly in creating hydrophobic surfaces. This application is significant in fields like electronics and materials science, where water-repellent surfaces are essential .
Case Study 1: Antimicrobial Surface Treatments
A study evaluated the use of this compound in creating antimicrobial surfaces for surgical instruments. The treated instruments showed a significant reduction in microbial growth compared to untreated controls, highlighting the compound's potential for improving hygiene standards in medical settings.
Case Study 2: Biomedical Applications
In another study, researchers investigated the use of this silane compound in tissue engineering scaffolds. The results indicated that scaffolds modified with this compound exhibited enhanced cell adhesion and proliferation, suggesting its suitability for biomedical applications .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing m-(trifluoromethyl)phenyltrimethoxysilane to ensure high yield and purity?
- Methodological Answer : Synthesis typically involves silane coupling reactions under anhydrous conditions. Key steps include:
- Using triethylamine (Et₃N) as a base to neutralize HCl byproducts during silane formation .
- Refluxing in tetrahydrofuran (THF) at room temperature for 72 hours to ensure complete reaction .
- Monitoring progress via thin-layer chromatography (TLC) .
- Purification via vacuum distillation (boiling point: 207.5°C) or column chromatography to isolate the product .
- Yield optimization requires strict moisture control and inert atmosphere (e.g., nitrogen) .
Q. Which spectroscopic methods are most effective for characterizing the structure of m-(trifluoromethyl)phenyltrimethoxysilane?
- Methodological Answer :
- ¹H/¹³C/¹⁹F/²⁹Si NMR : Confirm the trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR) and trimethoxysilyl moiety (δ ~ 3.5 ppm in ¹H NMR for OCH₃) .
- FTIR : Detect Si-O-C (1050–1100 cm⁻¹) and C-F (1100–1250 cm⁻¹) bonds .
- GC-MS : Assess purity and molecular ion peak (m/z 266.059) .
- Elemental Analysis : Validate C, H, and F content against theoretical values (C: 45.10%, H: 4.92%, F: 21.40%) .
Q. How is m-(trifluoromethyl)phenyltrimethoxysilane utilized as a coupling agent in polymer composites?
- Methodological Answer :
- Hydrolyze the silane in ethanol/water (pH 4–5) to generate reactive silanol groups .
- Apply to substrates (e.g., silica, glass) via dip-coating or spin-coating to form covalent Si-O-Si bonds .
- Enhance interfacial adhesion in polyimide composites for electronics or fluoropolymer coatings .
- Characterize modified surfaces using contact angle measurements or X-ray photoelectron spectroscopy (XPS) .
Advanced Research Questions
Q. How do variations in pH and solvent polarity influence the hydrolysis kinetics of m-(trifluoromethyl)phenyltrimethoxysilane?
- Methodological Answer :
- Acidic Conditions (pH < 4) : Accelerate hydrolysis via protonation of methoxy groups. Monitor by conductivity measurements or ²⁹Si NMR .
- Basic Conditions (pH > 9) : Promote condensation into siloxane networks, reducing surface reactivity .
- Solvent Effects : Polar aprotic solvents (e.g., THF) slow hydrolysis, while polar protic solvents (e.g., ethanol) enhance it. Use kinetic studies with UV-Vis or FTIR to track silanol formation .
Q. What strategies mitigate premature hydrolysis during the application of m-(trifluoromethyl)phenyltrimethoxysilane in aqueous environments?
- Methodological Answer :
- Storage : Keep under anhydrous conditions (e.g., molecular sieves) at -20°C to stabilize methoxy groups .
- In-Situ Activation : Add hydrolytic catalysts (e.g., tin octoate) only during application .
- Formulation : Use water-scavenging additives (e.g., triethyl orthoformate) in reaction mixtures .
Q. What is the mechanistic role of m-(trifluoromethyl)phenyltrimethoxysilane in transition metal-catalyzed cross-coupling reactions?
- Methodological Answer :
- Acts as a silicon-based ligand to stabilize Pd(0) intermediates in Stille or Suzuki couplings .
- The trifluoromethyl group enhances electron-withdrawing effects, accelerating oxidative addition steps .
- Study ligand-metal interactions via X-ray crystallography or in-situ ³¹P NMR .
Q. How can researchers resolve discrepancies in reported reaction yields when using m-(trifluoromethyl)phenyltrimethoxysilane as a silylating agent?
- Methodological Answer :
- Variable Control : Standardize moisture levels (Karl Fischer titration) and catalyst loading (e.g., 5 mol% Pd) .
- Analytical Validation : Compare yields using HPLC (for purity) and gravimetric analysis .
- Reproducibility : Document reaction conditions (e.g., solvent degassing, stirring rate) in detail .
Q. How does the trifluoromethyl group influence the interfacial interactions between m-(trifluoromethyl)phenyltrimethoxysilane and fluorinated polymers?
- Methodological Answer :
- The CF₃ group increases fluorophilicity, improving compatibility with PTFE or PVDF .
- Quantify interfacial energy via dynamic contact angle measurements .
- Compare with non-fluorinated analogs (e.g., phenyltrimethoxysilane) using atomic force microscopy (AFM) .
Q. What analytical approaches identify degradation products of m-(trifluoromethyl)phenyltrimethoxysilane under thermal stress?
- Methodological Answer :
Properties
IUPAC Name |
trimethoxy-[3-(trifluoromethyl)phenyl]silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3O3Si/c1-14-17(15-2,16-3)9-6-4-5-8(7-9)10(11,12)13/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWDTRFIITZSFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=CC(=C1)C(F)(F)F)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625762 | |
Record name | Trimethoxy[3-(trifluoromethyl)phenyl]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53883-59-3 | |
Record name | Trimethoxy[3-(trifluoromethyl)phenyl]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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